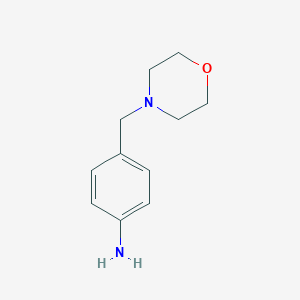

4-(Morpholinomethyl)aniline

Übersicht

Beschreibung

4-(Morpholinomethyl)aniline is a chemical compound that is part of various research studies due to its potential applications in different fields, including dye synthesis, anticancer agent development, and material science. The compound is characterized by the presence of a morpholine ring attached to a methyl group, which is further connected to an aniline moiety. This structure is a common feature in molecules that exhibit interesting chemical and physical properties, making it a subject of scientific investigation.

Synthesis Analysis

The synthesis of derivatives of 4-(Morpholinomethyl)aniline has been reported in several studies. For instance, ketohydrazone dyes derived from 4-morpholino-2-naphthol and ortho-substituted anilines were synthesized using conventional diazotisation coupling chemistry, indicating the versatility of morpholinomethyl aniline structures in dye synthesis . Additionally, novel anticancer agents with 4-anilinoquinazoline scaffolds were prepared using 2-chloromethyl-4(3H)-quinazolinones, which required the synthesis of novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position, showcasing the compound's relevance in medicinal chemistry .

Molecular Structure Analysis

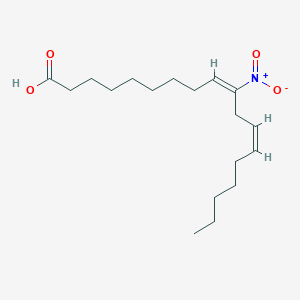

The molecular structure of 4-(morpholinomethyl)aniline derivatives has been elucidated using various spectroscopic techniques. For example, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was structurally characterized by UV, FT-IR, 1H, and 13C NMR spectroscopy . The crystal structure of another derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing the conformation of the morpholine ring and its spatial arrangement with the butadiene group .

Chemical Reactions Analysis

The reactivity of 4-(Morpholinomethyl)aniline derivatives has been explored in various chemical reactions. Metal halide complexes of morpholine-4-thiocarbonic acid anilide were prepared and characterized, indicating the ability of these compounds to form stable complexes with metals . Additionally, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline through a substitution reaction followed by a Suzuki reaction demonstrates the compound's utility in creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Morpholinomethyl)aniline derivatives have been investigated, revealing interesting attributes. The nonlinear optical properties of a novel derivative were explored through DFT calculations, suggesting potential applications as future NLO materials . The thermal behavior and thermodynamic properties of these compounds have also been analyzed, providing insights into their stability and reactivity under various conditions . Furthermore, the biological activity of certain derivatives, such as their antimicrobial and anti-TB properties, has been evaluated, highlighting the compound's significance in pharmaceutical research .

Wissenschaftliche Forschungsanwendungen

Inhibition of Src Kinase Activity

4-(Morpholinomethyl)aniline and its derivatives have been studied for their role in inhibiting Src kinase activity, which is crucial in cancer research. For instance, derivatives of 4-phenylamino-3-quinolinecarbonitriles, which include a 3-(morpholin-4-yl)propoxy group (similar to 4-(morpholinomethyl)aniline), showed increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).

Fluorescence Quenching Studies

4-(Morpholinomethyl)aniline has been used in fluorescence quenching studies. For example, its derivative, 4-methyl-7-(4-morpholiny)-2H-pyrano[2,3-b]pyridin-2-one (LD-425), was studied for fluorescence quenching by aromatic amines in solvent mixtures, contributing to our understanding of molecular interactions in solutions (Deepa et al., 2012).

Reactions in Organic Synthesis

This compound is also involved in various organic synthesis reactions. For example, it has been used in the formation of different triazolyl systems, contributing to the development of new chemical compounds (O'halloran & Scott, 1972).

Antimicrobial Activity

Derivatives of 4-(Morpholinomethyl)aniline have been synthesized and evaluated for their antimicrobial activities. This includes the study of novel pyridine derivatives as CB2 cannabinoid receptor agonists, which exhibited in vivo efficacy in neuropathic pain models and could have implications for antimicrobial research (Chu et al., 2009).

Antitubercular Activities

Compounds like 3-Fluoro-4-(morpholin-4-yl)aniline have shown potential in antitubercular activities. Research in this area contributes to the fight against tuberculosis and other infectious diseases (Başoğlu et al., 2012).

Cancer Research

4-(Morpholinomethyl)aniline derivatives have been synthesized and tested for their inhibitory activity against lung cancer cell growth, which is a significant contribution to oncology and cancer treatment research (Tan et al., 2006).

Antimalarial Activity

In the field of antimalarial research, 4-(Morpholinomethyl)aniline derivatives have been synthesized and found to be effective against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. This highlights the compound's potential in developing new antimalarial drugs (Delarue et al., 2001).

Safety And Hazards

The safety information for 4-(Morpholinomethyl)aniline includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the compound only in well-ventilated areas or outdoors .

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354601 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Morpholinomethyl)aniline | |

CAS RN |

51013-67-3 | |

| Record name | 4-(morpholinomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

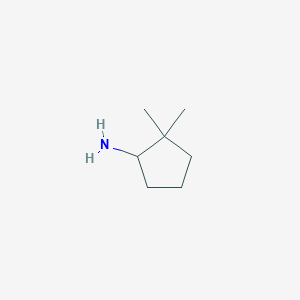

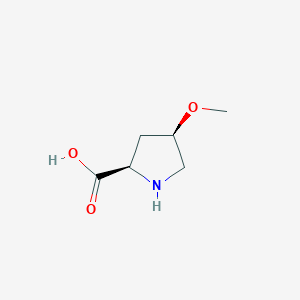

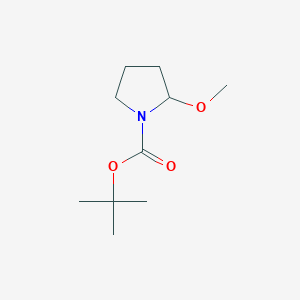

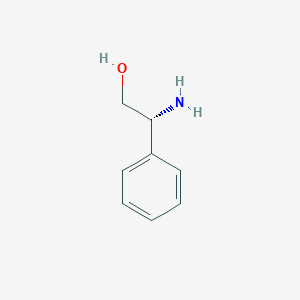

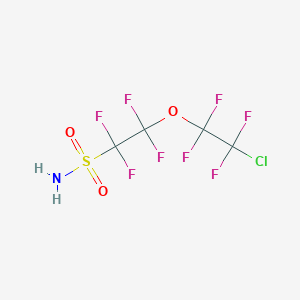

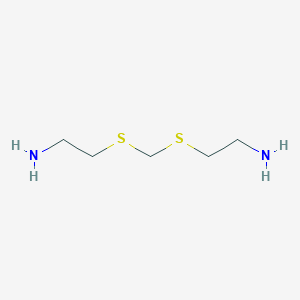

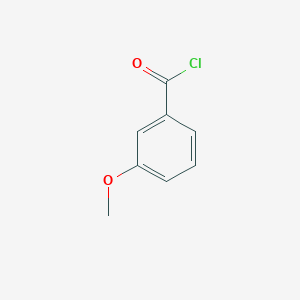

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

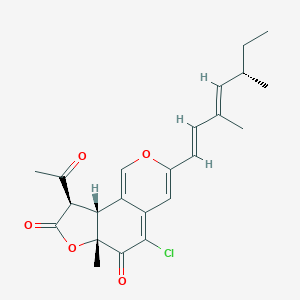

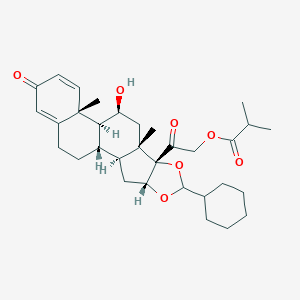

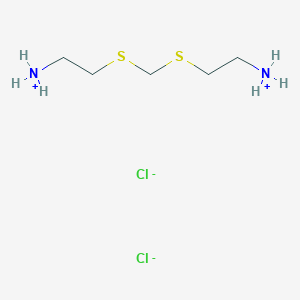

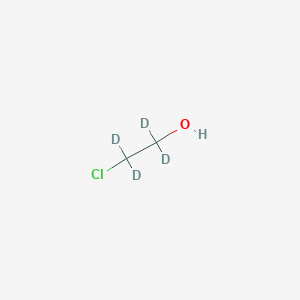

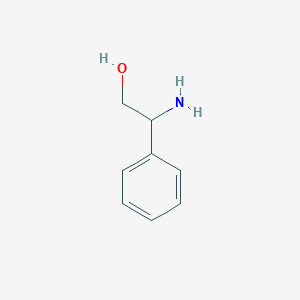

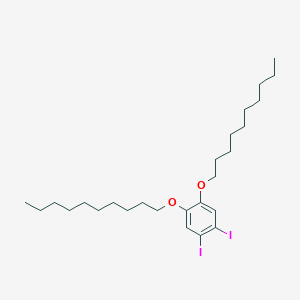

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.